molecular formula C10H19NO2 B8551904 ethyl 4-amino-2-methylcyclohexane-1-carboxylate

ethyl 4-amino-2-methylcyclohexane-1-carboxylate

Cat. No.: B8551904
M. Wt: 185.26 g/mol
InChI Key: QFTXURHPRNEMEC-UHFFFAOYSA-N
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Description

ethyl 4-amino-2-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-methylcyclohexane-1-carboxylate typically involves the esterification of 4-amino-2-methylcyclohexanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-amino-2-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in anhydrous conditions.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

ethyl 4-amino-2-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-methylcyclohexane-1-carboxylate
  • Methyl 4-amino-2-methylcyclohexanecarboxylate
  • 4-Amino-2-methylcyclohexanecarboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group makes it more lipophilic compared to its acid counterpart, enhancing its potential for membrane permeability and bioavailability.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 4-amino-2-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9H,3-6,11H2,1-2H3

InChI Key

QFTXURHPRNEMEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (2.0 g, 10.98 mmol) is dissolved in MeOH (40 ml) and water (4.0 ml) to give a yellow solution. Ammonium formate (8.31 g, 132 mmol) is added and stirred at RT until the suspension dissolves to form a solution. Palladium on carbon (0.117 g, 1.098 mmol) is added and the reaction mixture is stirred at 70° C. for 1 hour. The mixture is filtered through Celite® (filter material) and washed with MeOH. The filtrate is concentrated in vacuo and the residue is partitioned between EtOAc and water. The aqueous portion is diluted with sat. sodium bicarbonate and washed with EtOAc. The pH is adjusted to pH14 using 1M NaOH and the aqueous is extracted with EtOAc. The combined organic extracts are dried MgSO4, filtered and concentrated in vacuo to afford the title compound; [MH]+186.24.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
8.31 g
Type
reactant
Reaction Step Three
Quantity
0.117 g
Type
catalyst
Reaction Step Four

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